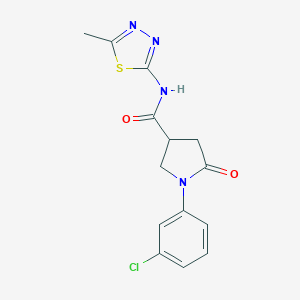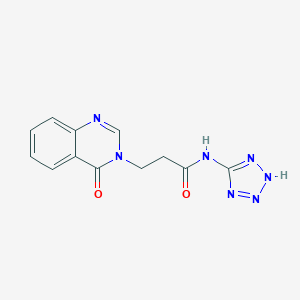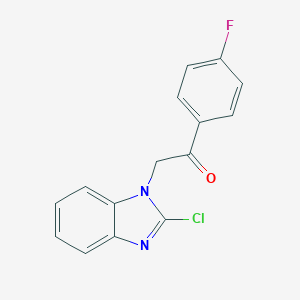![molecular formula C19H17N3O4 B277509 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid, also known as PBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PBA is a small molecule that has a unique structure and properties that make it a valuable tool in scientific research.
作用機序
The mechanism of action of 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes and the modulation of cellular signaling pathways. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as modulate the activity of cellular signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation and cancer cell growth, the modulation of cellular signaling pathways, and the promotion of wound healing. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid in lab experiments is its small size and unique structure, which make it a valuable tool for studying various biological processes. However, one of the limitations of using 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid is its potential toxicity and lack of specificity, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid, including the development of more specific and less toxic analogs, the exploration of its potential use as a diagnostic tool for various diseases, and the investigation of its potential applications in drug development and medical research. Further studies are needed to fully understand the mechanism of action of 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid and its potential applications in various fields.
合成法
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid can be synthesized through a multistep process involving the reaction of 4-aminobenzoic acid with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by acylation with butyryl chloride. The final product is obtained through purification and isolation using column chromatography.
科学的研究の応用
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medical research. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has also been studied for its potential use as a diagnostic tool for certain diseases.
特性
製品名 |
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid |
|---|---|
分子式 |
C19H17N3O4 |
分子量 |
351.4 g/mol |
IUPAC名 |
4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoic acid |
InChI |
InChI=1S/C19H17N3O4/c23-16(20-15-11-9-14(10-12-15)19(24)25)7-4-8-17-21-18(22-26-17)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,20,23)(H,24,25) |
InChIキー |
BHMXFNJSGKYYBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)


![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)
